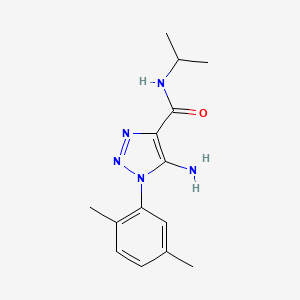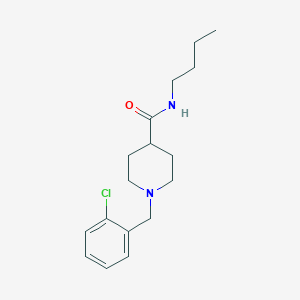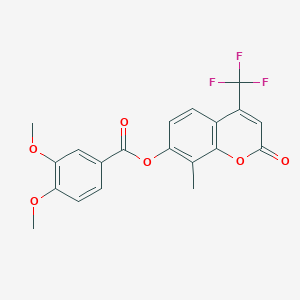![molecular formula C18H21IN2 B5011234 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5011234.png)
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide is not fully understood. However, it has been proposed that the compound exerts its antitumor effects through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been suggested that this compound induces apoptosis in cancer cells through the activation of the mitochondrial pathway. In addition to its antitumor effects, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. Furthermore, it has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition to its antitumor and anti-inflammatory effects, this compound has also been shown to exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide in lab experiments is its potential as an antitumor and anti-inflammatory agent. It has been shown to inhibit the growth of various cancer cell lines and suppress the production of pro-inflammatory cytokines. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells in vitro and in vivo.
Orientations Futures
For the study of this compound include the development of more efficient synthesis methods, optimization of its properties, and investigation of its pharmacokinetics and toxicity profile.
Méthodes De Synthèse
The synthesis of 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide has been achieved through various methods. One of the most common methods is the reaction of 3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole with isopropyl iodide in the presence of a base. Another method involves the reaction of 3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole with isopropyl bromide and subsequent treatment with silver iodide. The purity of the compound can be improved through recrystallization using solvents such as methanol or ethanol.
Applications De Recherche Scientifique
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, it has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition to its antitumor properties, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-12-propan-2-yl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2.HI/c1-12(2)13-7-8-16-15(11-13)14-5-4-6-17-18(14)20(16)10-9-19(17)3;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAYRBMNIXJQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N3C=C[N+](=C4C3=C2CCC4)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea](/img/structure/B5011184.png)
![{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)
![4-(4-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5011214.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5011237.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5011246.png)
![4-({N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B5011259.png)